molecular formula C15H22N2O4S B6750843 4-methoxy-N,2-dimethyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide

4-methoxy-N,2-dimethyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide

Cat. No.: B6750843
M. Wt: 326.4 g/mol
InChI Key: OYRROBUJIVSIIX-UHFFFAOYSA-N
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Description

4-methoxy-N,2-dimethyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with various substituents, including a methoxy group, dimethyl groups, and a piperidinyl moiety.

Properties

IUPAC Name

4-methoxy-N,2-dimethyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11-9-13(21-4)6-7-14(11)22(19,20)17(3)12-5-8-15(18)16(2)10-12/h6-7,9,12H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRROBUJIVSIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N(C)C2CCC(=O)N(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,2-dimethyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzenesulfonamide Core:

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperidinyl Moiety: The piperidinyl group can be introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,2-dimethyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-methoxy-N,2-dimethyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N,2-dimethyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-methylbenzenesulfonamide
  • N,2-dimethylbenzenesulfonamide
  • N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide

Uniqueness

4-methoxy-N,2-dimethyl-N-(1-methyl-6-oxopiperidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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